5'-O-TBDMS-dG
Overview
Description
5’-O-Tert-Butyldimethylsilyl-deoxyguanosine (5’-O-TBDMS-dG) is a modified nucleoside used in the synthesis of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). This compound is particularly valuable in the field of nucleic acid chemistry due to its protective properties, which help in the synthesis and stability of nucleic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-TBDMS-dG typically involves the protection of the 5’-hydroxyl group of deoxyguanosine with a tert-butyldimethylsilyl (TBDMS) group. This is achieved through the reaction of N-protected 5’-O-(4,4’-dimethoxytrityl)ribonucleoside derivatives with tert-butyldimethylsilyl chloride in the presence of silver nitrate . The reaction conditions often include the use of solvents like acetonitrile and bases such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of 5’-O-TBDMS-dG follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput techniques to ensure the efficient production of the compound. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
5’-O-TBDMS-dG undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the TBDMS group, yielding the deprotected nucleoside.
Substitution: The TBDMS group can be substituted with other protective groups or functional groups to modify the nucleoside.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as acetic anhydride or benzoyl chloride.
Major Products Formed
The major products formed from these reactions include various protected and deprotected nucleosides, which can be further used in the synthesis of oligonucleotides and other nucleic acid derivatives .
Scientific Research Applications
5’-O-TBDMS-dG has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of modified nucleic acids and oligonucleotides for various chemical studies.
Biology: Employed in the study of nucleic acid interactions and the development of nucleic acid-based probes and sensors.
Medicine: Utilized in the development of therapeutic oligonucleotides, such as antisense oligonucleotides and small interfering RNA (siRNA).
Industry: Applied in the production of nucleic acid-based diagnostics and therapeutics.
Mechanism of Action
The mechanism of action of 5’-O-TBDMS-dG involves its role as a protective group in nucleic acid synthesis. The TBDMS group protects the 5’-hydroxyl group of deoxyguanosine, preventing unwanted side reactions during the synthesis process. This allows for the efficient and accurate synthesis of nucleic acids. The molecular targets and pathways involved include the enzymatic processes of nucleic acid synthesis and modification .
Comparison with Similar Compounds
Similar Compounds
5’-O-Dimethoxytrityl-2’-O-TBDMS-ribonucleoside: Another modified nucleoside used in RNA synthesis.
5’-O-Dimethoxytrityl-2’-O-TBDMS-deoxyadenosine: A similar compound used in DNA synthesis.
Uniqueness
5’-O-TBDMS-dG is unique due to its specific protective properties, which make it particularly useful in the synthesis of deoxyguanosine-containing nucleic acids. Its stability and efficiency in protecting the 5’-hydroxyl group set it apart from other protective groups .
Properties
IUPAC Name |
2-amino-9-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O4Si/c1-16(2,3)26(4,5)24-7-10-9(22)6-11(25-10)21-8-18-12-13(21)19-15(17)20-14(12)23/h8-11,22H,6-7H2,1-5H3,(H3,17,19,20,23)/t9-,10+,11+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYILVDPIQPEAP-HBNTYKKESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=NC3=C2N=C(NC3=O)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O4Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439125 | |
Record name | CTK1G4573 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51549-33-8 | |
Record name | CTK1G4573 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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